molecular formula C10H15NO2 B1330392 Ethyl 3-nortricyclylcarbamate CAS No. 709-70-6

Ethyl 3-nortricyclylcarbamate

Cat. No.: B1330392
CAS No.: 709-70-6
M. Wt: 181.23 g/mol
InChI Key: NSMNOJJQBXBPGS-UHFFFAOYSA-N
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Description

Ethyl 3-nortricyclylcarbamate is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.237 g/mol . It is a unique carbamate derivative that has garnered interest in various fields of scientific research due to its distinctive chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-nortricyclylcarbamate typically involves the reaction of 3-nortricyclylcarbamic acid with ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is subsequently purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-nortricyclylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized carbamate derivatives, reduced carbamate derivatives, and substituted carbamate compounds, each with distinct chemical and physical properties .

Scientific Research Applications

Ethyl 3-nortricyclylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: This compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-nortricyclylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique tricyclic structure, which imparts specific chemical reactivity and potential biological activity. Its distinct properties make it a valuable compound for various research applications, setting it apart from other carbamate derivatives .

Properties

IUPAC Name

ethyl N-(3-tricyclo[2.2.1.02,6]heptanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-13-10(12)11-9-5-3-6-7(4-5)8(6)9/h5-9H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMNOJJQBXBPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1C2CC3C1C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20991188
Record name Ethyl hydrogen tricyclo[2.2.1.0~2,6~]heptan-3-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709-70-6
Record name Ethyl 3-nortricyclylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-nortricyclylcarbamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102512
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl hydrogen tricyclo[2.2.1.0~2,6~]heptan-3-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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